1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]
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Overview
Description
1,1’-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene] is an organic compound with the molecular formula C18H20Cl2 It consists of a butane-1,4-diyl linker connecting two 4-(chloromethyl)benzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene] typically involves the reaction of 1,4-dibromobutane with 4-chloromethylbenzene in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzyl alcohols and benzoic acids.
Reduction: Products include toluene derivatives.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene] has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene] depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation and reduction reactions, the compound undergoes changes in oxidation states, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]: Similar structure but with bromine atoms instead of chlorine.
1,1’-(Butane-1,4-diyl)bis[4-(methyl)benzene]: Lacks the halogen atoms, resulting in different reactivity.
1,1’-(Butane-1,4-diyl)bis[4-(hydroxymethyl)benzene]: Contains hydroxyl groups instead of chloromethyl groups.
Uniqueness
1,1’-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene] is unique due to the presence of chloromethyl groups, which provide specific reactivity patterns. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
CAS No. |
81174-64-3 |
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Molecular Formula |
C18H20Cl2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(chloromethyl)-4-[4-[4-(chloromethyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C18H20Cl2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H,1-4,13-14H2 |
InChI Key |
IAWHPPMVGQLJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)CCl)CCl |
Origin of Product |
United States |
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